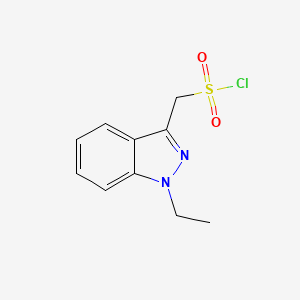
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H11ClN2O2S. It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride typically involves the reaction of 1-ethyl-1H-indazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and minimize byproducts. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of organic solvents, bases, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an indazole derivative with an amine group attached .
科学的研究の応用
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of (1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, affecting various cellular pathways .
類似化合物との比較
Similar Compounds
1H-Indazole-3-methanesulfonyl chloride: A similar compound with a different substitution pattern on the indazole ring.
2H-Indazole derivatives: These compounds have a different hydrogen placement on the indazole ring, leading to different chemical properties and reactivity.
Uniqueness
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
特性
分子式 |
C10H11ClN2O2S |
|---|---|
分子量 |
258.73 g/mol |
IUPAC名 |
(1-ethylindazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClN2O2S/c1-2-13-10-6-4-3-5-8(10)9(12-13)7-16(11,14)15/h3-6H,2,7H2,1H3 |
InChIキー |
IFNQLLMVKSGMDS-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(=N1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


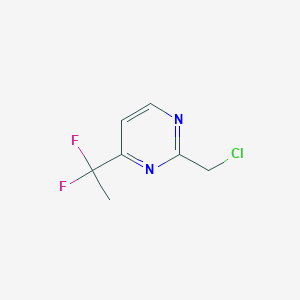

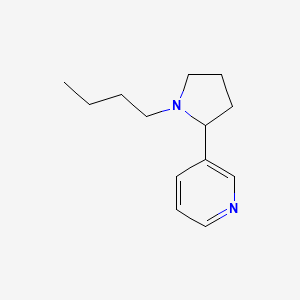
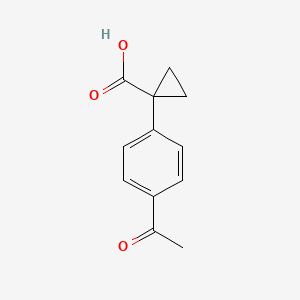

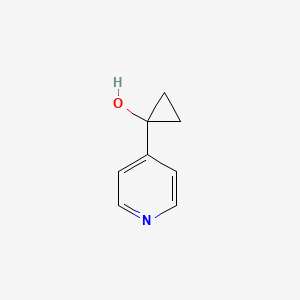
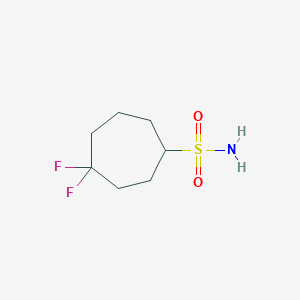
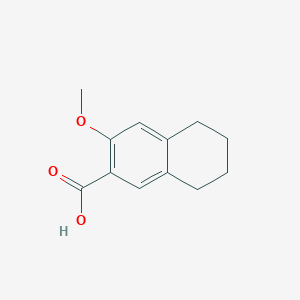
![Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)

![1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518990.png)

![1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride](/img/structure/B13518994.png)

